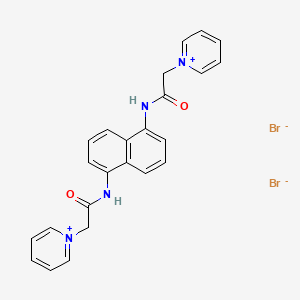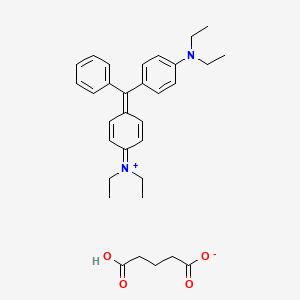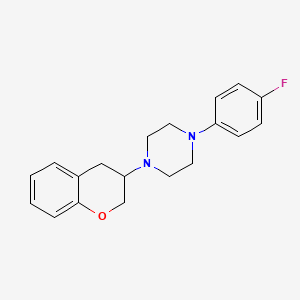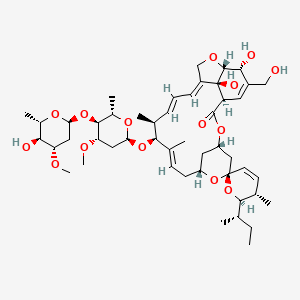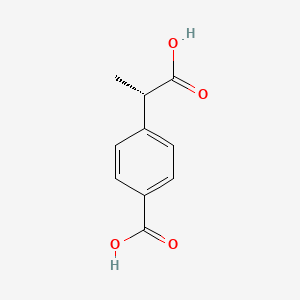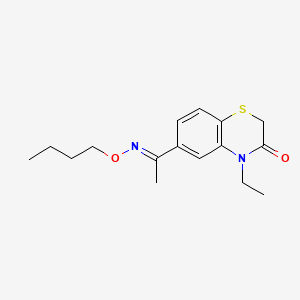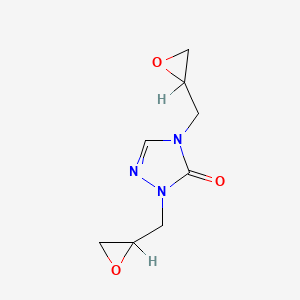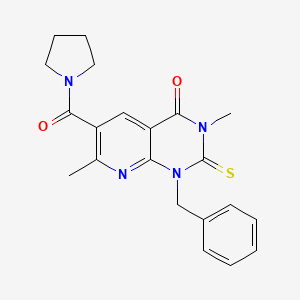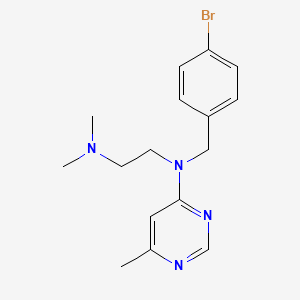
Trifluoperazine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoperazine sulfate is a phenothiazine derivative primarily used as an antipsychotic and antiemetic agent. It is commonly prescribed for the treatment of schizophrenia and other psychotic disorders. This compound works by blocking dopamine receptors in the brain, which helps to manage symptoms of psychosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trifluoperazine sulfate is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents. . The reaction conditions typically include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with precise control over temperature, pressure, and pH. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The final product is purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoperazine sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted phenothiazine derivatives, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
Trifluoperazine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other phenothiazine derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential use in treating conditions like pulmonary arterial hypertension and drug-resistant cancers
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
Trifluoperazine sulfate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of psychosis by decreasing the activity of dopamine, a neurotransmitter involved in mood and behavior regulation. Additionally, it affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: Similar in structure and used for treating schizophrenia.
Thioridazine: Also a phenothiazine derivative with antipsychotic properties.
Uniqueness
Trifluoperazine sulfate is unique due to its high potency and efficacy in treating psychotic disorders. It has a distinct trifluoromethyl group that enhances its pharmacological activity compared to other phenothiazine derivatives .
Propiedades
Número CAS |
26887-03-6 |
|---|---|
Fórmula molecular |
C21H26F3N3O4S2 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;sulfuric acid |
InChI |
InChI=1S/C21H24F3N3S.H2O4S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;(H2,1,2,3,4) |
Clave InChI |
TWSQOCXOYJMUOT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


